REACTION_CXSMILES
|
C([N:9]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]([CH3:20])[C:12]2[N:21]=[CH:22][CH:23]=[CH:24][C:11]=2[C:10]1=[O:25])(=O)C1C=CC=CC=1.Cl>C(O)C>[CH3:20][N:13]1[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[NH:9][C:10](=[O:25])[C:11]2[CH:24]=[CH:23][CH:22]=[N:21][C:12]1=2
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Name
|
product
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(C2=C(N(C3=C1C=CC=C3)C)N=CC=C2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The clear yellowish solution that had been formed
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with diluted aqueous ammonia
|
Type
|
CUSTOM
|
Details
|
The product was dried overnight in a stream of nitrogen at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was recrystallized from n-propanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1C2=C(C(NC3=C1C=CC=C3)=O)C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |